4-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide
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Overview
Description
4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide is a synthetic organic compound It belongs to the class of hydrazides, which are characterized by the presence of a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an aldehyde or ketone derivative. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it exhibits bioactive properties.
Industry
In industrial applications, the compound could be used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzohydrazide
- 4-chlorobenzaldehyde
- 3-methoxybenzaldehyde
Uniqueness
The uniqueness of 4-chloro-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide lies in its specific structure, which combines multiple functional groups that may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H18Cl2N2O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-28-21-12-16(13-25-26-22(27)17-5-9-19(24)10-6-17)4-11-20(21)29-14-15-2-7-18(23)8-3-15/h2-13H,14H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
FCCSSUHXBIWDGW-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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